Hcaix-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C19H16N8O4S |
|---|---|
Poids moléculaire |
452.4 g/mol |
Nom IUPAC |
7-methyl-5-oxo-N-[(E)-pyridin-4-ylmethylideneamino]-1-(4-sulfamoylphenyl)-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C19H16N8O4S/c1-12-10-16(28)26-17(18(29)24-22-11-13-6-8-21-9-7-13)25-27(19(26)23-12)14-2-4-15(5-3-14)32(20,30)31/h2-11H,1H3,(H,24,29)(H2,20,30,31)/b22-11+ |
Clé InChI |
PZUANRKCVPJDIX-SSDVNMTOSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Hcaix-IN-2 and the Therapeutic Targeting of Carbonic Anhydrase IX in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific inhibitor Hcaix-IN-2 is limited. This guide provides a comprehensive overview of the role of its target, Carbonic Anhydrase IX (CAIX), in tumor growth and details the preclinical evaluation of closely related and well-characterized CAIX inhibitors. The available data for this compound is presented within this broader context.
Introduction: Carbonic Anhydrase IX as a Key Player in the Tumor Microenvironment
Solid tumors are characterized by regions of hypoxia (low oxygen) due to rapid cell proliferation that outpaces the development of an adequate blood supply.[1][2] In response to this hypoxic stress, tumor cells activate the Hypoxia-Inducible Factor 1-alpha (HIF-1α) transcription factor.[3] HIF-1α drives the expression of a suite of genes that promote tumor survival, angiogenesis, and metastasis.[1] One of the most strongly induced HIF-1α target genes is CA9, which encodes the transmembrane enzyme Carbonic Anhydrase IX (CAIX).[1]
CAIX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] Its active site faces the extracellular space, and its activity contributes to the acidification of the tumor microenvironment while helping to maintain a more alkaline intracellular pH, which is favorable for tumor cell survival and proliferation.[3] The acidic extracellular environment promotes tumor invasion and metastasis and can contribute to resistance to chemotherapy and radiation.[1] Given its limited expression in normal tissues and its prevalence in a wide range of solid tumors, CAIX represents a highly attractive target for anticancer therapy.[4][5]
This compound is a selective inhibitor of human Carbonic Anhydrase IX (hCA IX) and XII (hCA XII), with reported Ki values of 24.6 nM and 45.3 nM, respectively. While detailed preclinical data for this compound is not extensively published, its inhibitory constants suggest a potency comparable to other well-studied CAIX inhibitors. This guide will focus on the broader class of ureido-substituted sulfamate (B1201201) and benzenesulfonamide (B165840) inhibitors, for which a wealth of data is available, to illustrate the therapeutic potential and evaluation of targeting CAIX.
Quantitative Data on the Efficacy of CAIX Inhibitors
The inhibitory potential of various compounds against CAIX and their anti-tumor effects have been quantified through in vitro and in vivo studies. The following tables summarize key data for a selection of well-characterized ureido-substituted sulfamate and benzenesulfonamide inhibitors, including the notable clinical candidate SLC-0111.
Table 1: In Vitro Inhibitory Activity of Selected CAIX Inhibitors
| Compound | Target | Ki (nM) | Cell Line | IC50 (µM) - Proliferation | Reference |
| This compound | hCA IX | 24.6 | - | - | - |
| hCA XII | 45.3 | ||||
| SLC-0111 | hCA IX | 45 | MDA-MB-231 (Breast) | ~30 (Normoxia) | [6] |
| hCA XII | - | ~30 (Hypoxia) | [6] | ||
| FC9398A | hCA IX | - | MDA-MB-231 (Breast) | ~30 (Normoxia) | [6] |
| hCA XII | - | ~30 (Hypoxia) | [6] | ||
| S4 | hCA IX | - | MDA-MB-231 (Breast) | ~30 (Normoxia) | [6] |
| hCA XII | - | ~30 (Hypoxia) | [6] | ||
| FC9403A | hCA IX | - | MDA-MB-231 (Breast) | ~30 (Normoxia) | [6] |
| hCA XII | - | ~30 (Hypoxia) | [6] | ||
| FC9396A | hCA IX | - | MDA-MB-231 (Breast) | ~100 (Normoxia) | [6] |
| hCA XII | - | ~100 (Hypoxia) | [6] |
Table 2: In Vivo Efficacy of Selected CAIX Inhibitors
| Compound | Tumor Model | Dosing Regimen | Outcome | Reference |
| FC9398A | MDA-MB-231 Xenograft | - | Reduced tumor growth | [6][7] |
| SLC-0111 | Pancreatic Cancer Xenograft | - | Antitumor efficacy | [8] |
| SLC-0111 | Triple Negative Breast Cancer Model | - | Antitumor efficacy | [8] |
| S4 | 4T1 Mammary Tumor Model | 45 mg/kg | Significantly inhibited metastasis | [2] |
Signaling Pathways and Mechanisms of Action
The primary mechanism by which CAIX inhibitors are thought to exert their anti-tumor effects is through the disruption of pH regulation in the tumor microenvironment.
Experimental Protocols for the Evaluation of CAIX Inhibitors
A multi-tiered approach is employed to characterize the efficacy and mechanism of action of novel CAIX inhibitors, progressing from enzymatic assays to complex in vivo models.
-
Stopped-Flow CO₂ Hydration Assay:
-
Objective: To determine the inhibitory constant (Ki) of a compound against purified CAIX enzyme.
-
Methodology: This is a spectrophotometric assay that measures the enzyme-catalyzed hydration of CO₂. A CO₂-saturated solution is rapidly mixed with a buffer solution containing the purified CAIX enzyme and a pH indicator in the presence of varying concentrations of the inhibitor. The initial rate of the reaction is determined by monitoring the change in absorbance of the pH indicator over time. The Ki is then calculated from the reaction rates at different inhibitor concentrations.
-
-
Cell Proliferation/Viability Assays (e.g., MTS/MTT or Crystal Violet):
-
Objective: To determine the effect of the inhibitor on the proliferation and viability of cancer cell lines.
-
Methodology: Cancer cells (e.g., MDA-MB-231, HT-29) are seeded in 96-well plates and allowed to adhere. The cells are then treated with a range of inhibitor concentrations under both normoxic (21% O₂) and hypoxic (e.g., 0.5% O₂) conditions for a specified period (e.g., 5 days). Cell viability is assessed by adding a reagent (e.g., MTS) that is converted to a colored formazan (B1609692) product by metabolically active cells. The absorbance is measured, and IC50 values are calculated.
-
-
Wound Healing/Migration Assay:
-
Objective: To assess the effect of the inhibitor on cancer cell migration.
-
Methodology: A confluent monolayer of cancer cells is "wounded" by creating a scratch with a pipette tip. The cells are then treated with the inhibitor or vehicle control. The rate of wound closure is monitored and quantified over time using microscopy.
-
-
3D Spheroid Invasion Assay:
-
Objective: To evaluate the inhibitor's effect on the invasive potential of cancer cells in a more physiologically relevant 3D model.
-
Methodology: Cancer cell spheroids are generated and embedded in an extracellular matrix gel (e.g., collagen or Matrigel) containing the inhibitor at various concentrations. The extent of cell invasion from the spheroid into the surrounding matrix is imaged and quantified over time.[6]
-
-
Xenograft Tumor Growth Studies:
-
Objective: To determine the in vivo efficacy of the inhibitor in reducing tumor growth.
-
Methodology: Immunocompromised mice (e.g., nude or SCID) are subcutaneously or orthotopically implanted with human cancer cells. Once tumors are established, the mice are treated with the inhibitor (e.g., via oral gavage or intraperitoneal injection) or a vehicle control. Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[6][7]
-
Clinical Development and Future Perspectives
The development of selective CAIX inhibitors has progressed to clinical trials. For instance, the ureido-substituted benzenesulfonamide SLC-0111 has undergone Phase I clinical trials in patients with advanced solid tumors and was found to be safe and well-tolerated.[8][9] Ongoing and future studies are exploring the combination of CAIX inhibitors with standard-of-care chemotherapies and immunotherapies.[8] The rationale for combination therapy is strong, as CAIX inhibition may sensitize hypoxic, therapy-resistant tumor cells to the effects of other anticancer agents.[10]
References
- 1. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. oncotarget.com [oncotarget.com]
- 4. Signalchem LifeScience [signalchemlifesciences.com]
- 5. Carbonic anhydrase IX: An atypical target for innovative therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Hcaix-IN-2 as a Novel Carbonic Anhydrase IX Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a novel and potent carbonic anhydrase IX (CAIX) inhibitor, SLC-0111. While the specific compound "Hcaix-IN-2" did not yield specific public data, SLC-0111 is a first-in-class, clinically evaluated CAIX inhibitor that serves as a comprehensive case study for this therapeutic class. This document details its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and associated signaling pathways.
Introduction to Carbonic Anhydrase IX as a Therapeutic Target
Carbonic anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a wide range of solid tumors and is a key factor in tumor progression and survival.[1][2] Its expression is primarily induced by hypoxia through the hypoxia-inducible factor 1-alpha (HIF-1α) pathway.[1] CAIX plays a crucial role in regulating pH in the tumor microenvironment. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, leading to acidification of the extracellular space and maintenance of a neutral to alkaline intracellular pH.[1][3] This pH regulation helps tumor cells to survive and proliferate in the acidic and hypoxic conditions of the tumor microenvironment, and also promotes invasion, metastasis, and resistance to therapy.[1][4][5] The restricted expression of CAIX in normal tissues makes it an attractive and specific target for anticancer therapies.[1][2]
SLC-0111 is a ureido-substituted benzenesulfonamide (B165840) that has been identified as a potent and selective inhibitor of CAIX.[2][6][7] It is currently undergoing clinical evaluation and has shown promise in preclinical studies for its anti-tumor efficacy, both as a monotherapy and in combination with other treatments.[1][2][8]
Quantitative Data for SLC-0111
The following tables summarize the key quantitative data for SLC-0111, providing insights into its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Inhibition of Carbonic Anhydrase Isoforms by SLC-0111
| Isoform | Inhibition Constant (Ki) | IC50 | Reference(s) |
| CAIX | 45 nM | 0.048 ± 0.006 µg/mL | [6][7][9] |
| CAXII | 4.5 nM | 0.096 ± 0.008 µg/mL | [6][7] |
| CAI | - | 20.29 ± 0.92 µg/mL | [7] |
| CAII | 960 nM | 0.569 ± 0.03 µg/mL | [7][9] |
Table 2: In Vitro Cytotoxicity of SLC-0111 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference(s) |
| HT-29 | Colon Cancer | 13.53 µg/mL | [7] |
| MCF7 | Breast Cancer | 18.15 µg/mL | [7] |
| PC3 | Prostate Cancer | 8.71 µg/mL | [7] |
| CMS3 Spheroids | Colorectal Cancer | ~20 µM (peak plasma levels) | [10] |
Table 3: Phase 1 Clinical Trial Pharmacokinetic Parameters of SLC-0111 in Patients with Advanced Solid Tumors (Single Oral Dose)
| Dose | Cmax (ng/mL) | AUC(0-24) (µg/mL·h) | Tmax (hours) | T1/2 (hours) | Reference(s) |
| 500 mg | 4350 | 33 | 2.46 - 6.05 | Similar after single and repeated dosing | [11][12][13] |
| 1000 mg | 6220 | 70 | 2.46 - 6.05 | Similar after single and repeated dosing | [11][12][13] |
| 2000 mg | 5340 | 94 | 2.46 - 6.05 | Similar after single and repeated dosing | [11][12][13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving CAIX and the general workflows for evaluating CAIX inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of CAIX inhibitors like SLC-0111.
This protocol is based on the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of a substrate to a colored product.
-
Principle: The assay measures the ability of an inhibitor to compete with the substrate, p-nitrophenyl acetate (B1210297) (p-NPA), for the active site of carbonic anhydrase. The hydrolysis of p-NPA produces the yellow-colored p-nitrophenol, which can be quantified spectrophotometrically at 400-405 nm.[14][15] The rate of color development is inversely proportional to the inhibitor's potency.[14]
-
Materials and Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.[14]
-
Enzyme Solution: Purified human carbonic anhydrase (e.g., CAIX, CAII) diluted in assay buffer.
-
Substrate Solution: 3 mM p-nitrophenyl acetate (p-NPA) in acetonitrile (B52724) or DMSO, prepared fresh.[14]
-
Inhibitor Stock Solution: SLC-0111 dissolved in DMSO.
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Plate Setup: In a 96-well plate, set up wells for blank (no enzyme), maximum activity control (enzyme, no inhibitor), and test compound at various concentrations.[14]
-
Enzyme-Inhibitor Pre-incubation: To the appropriate wells, add the assay buffer, followed by the inhibitor solution (or DMSO for the control). Then, add the enzyme solution to all wells except the blank. Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.[16][17]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.[15]
-
Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode for a specified duration (e.g., 30-60 minutes).[16]
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Calculate the percentage of inhibition for each inhibitor concentration relative to the maximum activity control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
This assay is used to assess the cytotoxic effects of SLC-0111 on cancer cells.
-
Principle: The MTS assay measures the metabolic activity of viable cells. The tetrazolium salt MTS is reduced by NADPH-dependent dehydrogenases in metabolically active cells to a purple formazan (B1609692) product that is soluble in the cell culture medium.[18] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 490-500 nm.[18]
-
Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF7, HCT116).
-
Complete cell culture medium.
-
SLC-0111.
-
MTS reagent containing an electron coupling reagent (e.g., PES).[18]
-
96-well cell culture plate.
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of SLC-0111 (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).[19]
-
MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).[18]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[18]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[18]
-
Data Analysis: Subtract the background absorbance (medium only wells). Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
-
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of SLC-0111 in a mouse xenograft model.
-
Principle: Human cancer cells that express CAIX are implanted into immunodeficient mice. Once tumors are established, the mice are treated with SLC-0111, and the effect on tumor growth is monitored over time compared to a control group.
-
Materials and Methods:
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.[20]
-
Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer SLC-0111 (e.g., by oral gavage) daily or on a specified schedule. The control group receives the vehicle.[3]
-
Tumor Monitoring: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume. Monitor the body weight and overall health of the animals.
-
Endpoint: At the end of the study (when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice.[20]
-
Tissue Analysis: Excise the tumors, weigh them, and process them for further analysis, such as immunohistochemistry for biomarkers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).[20]
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of SLC-0111.
-
Conclusion
SLC-0111 is a potent and selective inhibitor of carbonic anhydrase IX with demonstrated anti-tumor activity in a variety of preclinical models and a favorable safety profile in early clinical trials.[1][8][12] Its mechanism of action, targeting the pH-regulating function of CAIX in the hypoxic tumor microenvironment, makes it a promising candidate for cancer therapy, particularly in combination with conventional chemotherapies and immunotherapies.[3][21][22] The experimental protocols and data presented in this guide provide a comprehensive framework for the continued investigation and development of CAIX inhibitors as a novel class of anticancer agents.
References
- 1. Signalchem LifeScience [signalchemlifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 8. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to Understanding the Binding Affinity of Small Molecule Inhibitors to Carbonic Anhydrase IX (CAIX)
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides a comprehensive overview of the experimental methodologies and data presentation required to characterize the binding affinity of small molecule inhibitors, exemplified by a hypothetical inhibitor "Hcaix-IN-2," to Carbonic Anhydrase IX (CAIX).
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors, playing a crucial role in pH regulation of the tumor microenvironment.[1][2] Its expression is strongly associated with tumor hypoxia and poor patient prognosis in several cancers, including breast and non-small cell lung cancer.[3][4] As a result, CAIX has emerged as a significant target for the development of novel anticancer therapeutics.[2][5] A critical step in the development of CAIX inhibitors is the precise determination of their binding affinity and kinetics.
This technical guide outlines the standard experimental protocols for quantifying the interaction between a small molecule inhibitor and CAIX, presents a structured format for data presentation, and provides visual workflows and pathway diagrams to aid in comprehension.
Data Presentation: Quantifying the Inhibitor-CAIX Interaction
The binding affinity of an inhibitor to its target is typically quantified by equilibrium dissociation (Kd), inhibition (Ki), or half-maximal inhibitory concentration (IC50) constants. These values are determined through various biophysical and biochemical assays. A clear and structured presentation of this quantitative data is essential for comparison and evaluation.
Table 1: Binding Affinity and Kinetic Parameters for a CAIX Inhibitor
| Parameter | Assay Method | Value | Units | Experimental Conditions | Reference |
| Kd (Dissociation Constant) | Isothermal Titration Calorimetry (ITC) | e.g., 50 | nM | 25°C, PBS pH 7.4 | [6] |
| Surface Plasmon Resonance (SPR) | e.g., 45 | nM | 25°C, HBS-EP+ buffer | [7][8] | |
| ka (Association Rate) | Surface Plasmon Resonance (SPR) | e.g., 1.5 x 105 | M-1s-1 | 25°C, HBS-EP+ buffer | [9] |
| kd (Dissociation Rate) | Surface Plasmon Resonance (SPR) | e.g., 6.75 x 10-4 | s-1 | 25°C, HBS-EP+ buffer | [9] |
| Ki (Inhibition Constant) | Enzyme Inhibition Assay | e.g., 30 | nM | CO2 hydration assay, 25°C | [10] |
| IC50 (Half-maximal Inhibitory Conc.) | Cell-based Assay | e.g., 200 | nM | Hypoxic HeLa cells, 72h | [11] |
| ΔTm (Thermal Shift) | Thermal Shift Assay (TSA) | e.g., +5.2 | °C | 100 µM inhibitor | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of binding affinity data. Below are protocols for key experiments used to characterize the interaction between a small molecule inhibitor and CAIX.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) in a single experiment.[6][13]
Methodology:
-
Sample Preparation:
-
Express and purify recombinant human CAIX (catalytic domain) to >95% purity.
-
Prepare a concentrated stock solution of the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO) and then dilute it into the final assay buffer.
-
Thoroughly dialyze the CAIX protein against the chosen ITC buffer (e.g., phosphate-buffered saline, pH 7.4). The inhibitor should be dissolved in the final dialysis buffer to minimize buffer mismatch effects.[14] Ensure the final DMSO concentration is identical in both the protein and inhibitor solutions and ideally below 10%.[14]
-
Determine the precise concentrations of both protein and inhibitor using a reliable method (e.g., UV-Vis spectroscopy for protein, and a validated analytical method for the inhibitor).
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Load the purified CAIX solution (typically 10-20 µM) into the sample cell of the calorimeter.[15]
-
Load the inhibitor solution (typically 10-20 fold molar excess of the protein, e.g., 100-200 µM) into the injection syringe.[15]
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the inhibitor into the sample cell while monitoring the heat changes.
-
Conduct a control experiment by injecting the inhibitor into the buffer alone to measure the heat of dilution, which must be subtracted from the binding data.
-
-
Data Analysis:
-
Integrate the raw data peaks to obtain the heat change for each injection.
-
Subtract the heat of dilution from the corresponding binding heats.
-
Plot the corrected heat changes against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that monitors the binding of an analyte (inhibitor) to a ligand (CAIX) immobilized on a sensor surface in real-time.[7][8] This method provides kinetic information, including the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[9]
Methodology:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the sensor surface using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[16]
-
Inject the purified CAIX protein over the activated surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein to allow for background signal subtraction.
-
-
Analyte Binding Assay:
-
Prepare a series of dilutions of the inhibitor in a suitable running buffer (e.g., HBS-EP+). The concentration range should ideally span from 0.1x to 10x the expected Kd.[9]
-
Inject the different concentrations of the inhibitor over both the CAIX-immobilized and reference flow cells at a constant flow rate.
-
Monitor the change in the refractive index (measured in Resonance Units, RU) in real-time to generate sensorgrams for the association phase.
-
After the association phase, flow the running buffer alone over the chip to monitor the dissociation of the inhibitor.
-
Between different inhibitor concentrations, regenerate the sensor surface using a mild regeneration solution (e.g., a low pH glycine (B1666218) solution) to remove all bound inhibitor.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain corrected sensorgrams.
-
Perform a global fit of the corrected sensorgrams for all inhibitor concentrations to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine ka and kd.
-
Calculate the Kd from the ratio of the rate constants (kd/ka).
-
Fluorescence-Based Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput method used to assess the thermal stability of a protein in the presence and absence of a ligand.[12][17] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm). The magnitude of this thermal shift (ΔTm) is indicative of a binding event.
Methodology:
-
Assay Preparation:
-
Prepare a solution of purified CAIX protein (e.g., 2-5 µM) in a suitable buffer.
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein.[17][18]
-
Dispense the protein-dye mixture into the wells of a 96-well or 384-well PCR plate.
-
Add the inhibitor at various concentrations to the wells. Include a no-inhibitor control (apo protein).
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C at a ramp rate of 1°C/minute).[18]
-
Monitor the fluorescence of the dye at each temperature increment. As the protein unfolds, the dye will bind to the exposed hydrophobic core, causing an increase in fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature for each well. This will generate a sigmoidal melting curve.
-
The Tm is the temperature at the midpoint of this transition, which can be determined by fitting the curve to a Boltzmann equation or by calculating the peak of the first derivative.[17]
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the apo protein from the Tm of the protein in the presence of the inhibitor. A positive ΔTm indicates stabilizing binding.
-
Mandatory Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of experiments for characterizing inhibitor binding and the signaling role of CAIX.
References
- 1. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The relationship between carbonic anhydrase IX (CAIX) and patient survival in breast cancer: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Carbonic anhydrase IX-related tumoral hypoxia predicts worse prognosis in breast cancer: A systematic review and meta-analysis [frontiersin.org]
- 5. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of fluorescence-based thermal shift assays for hit identification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 14. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 16. benchchem.com [benchchem.com]
- 17. axxam.com [axxam.com]
- 18. bitesizebio.com [bitesizebio.com]
Probing the Hypoxia-Inducible Factor Pathway with Hcaix-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research context for Hcaix-IN-2, a selective inhibitor of carbonic anhydrase IX (CAIX), a key downstream effector of the hypoxia-inducible factor (HIF) pathway. While direct experimental data on this compound's broad effects on the HIF pathway are emerging, this document outlines the established relationship between HIF and CAIX, positioning this compound as a critical tool for investigating hypoxia-driven cellular processes.
The Hypoxia-Inducible Factor (HIF) Pathway: A Master Regulator of Oxygen Homeostasis
The HIF signaling pathway is a crucial cellular mechanism for responding to low oxygen levels, or hypoxia, a condition prevalent in solid tumors and ischemic diseases. The HIF transcription factors are heterodimers composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a constitutively expressed β-subunit (HIF-1β).
Under normal oxygen conditions (normoxia), specific prolyl hydroxylase domain (PHD) enzymes hydroxylate the HIF-α subunit. This modification allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α.
In hypoxic conditions, the lack of oxygen as a cofactor inhibits PHD activity. As a result, HIF-α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This active HIF complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of hundreds of genes involved in angiogenesis, glucose metabolism, cell survival, and pH regulation.
Carbonic Anhydrase IX (CAIX): A Key Hypoxia-Induced Effector
One of the prominent genes upregulated by the HIF-1 complex is CA9, which encodes carbonic anhydrase IX (CAIX). CAIX is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Its expression is strongly induced by hypoxia and is often associated with poor prognosis in various cancers. By regulating intra- and extracellular pH, CAIX helps cancer cells adapt to the acidic microenvironment created by their altered metabolism.
This compound: A Selective Inhibitor of Carbonic Anhydrase IX
This compound is a small molecule inhibitor that demonstrates selectivity for the hypoxia-induced carbonic anhydrases IX and XII. Its inhibitory activity makes it a valuable chemical probe for studying the functional roles of CAIX in the context of the HIF pathway and hypoxia-driven pathologies.
Quantitative Data for this compound
The following table summarizes the known inhibitory constants (Ki) for this compound against human carbonic anhydrase isoforms.
| Target Isoform | Inhibitory Constant (Ki) |
| Human CA IX | 24.6 nM[1] |
| Human CA XII | 45.3 nM[1] |
Signaling Pathways and Experimental Workflows
HIF-1 Signaling Pathway Leading to CAIX Expression
The following diagram illustrates the core HIF-1 signaling cascade that leads to the expression of CAIX under hypoxic conditions.
References
Methodological & Application
Application Notes: Western Blot Protocol for Measuring CAIX Inhibition by Hcaix-IN-2
These application notes provide a detailed protocol for assessing the efficacy of Hcaix-IN-2, a putative inhibitor of Carbonic Anhydrase IX (CAIX), by measuring CAIX protein expression levels in cancer cells using Western blotting. This protocol is intended for researchers, scientists, and drug development professionals working on cancer therapeutics targeting tumor hypoxia and pH regulation.
Carbonic Anhydrase IX is a transmembrane enzyme whose expression is strongly induced by hypoxia through the Hypoxia-Inducible Factor-1α (HIF-1α) pathway.[1][2][3] It plays a critical role in pH regulation, cell survival, and migration in the tumor microenvironment, making it an attractive therapeutic target.[2][4][5] This protocol details the induction of CAIX expression under hypoxic conditions, treatment with the inhibitor this compound, and subsequent quantification of CAIX protein levels via Western blot analysis.
CAIX Signaling Pathway Under Hypoxia
Under hypoxic conditions, the stability of the HIF-1α transcription factor increases. HIF-1α then translocates to the nucleus and binds to the Hypoxia-Response Element (HRE) in the promoter region of the CA9 gene, driving the transcription and subsequent expression of the CAIX protein.[2][3][6] this compound is hypothesized to inhibit CAIX, and its effect on protein expression can be monitored to assess its activity.
Experimental Protocol
This protocol is designed to measure the change in CAIX protein expression following treatment with this compound. It involves cell culture under hypoxic conditions to induce CAIX, followed by standard Western blot procedures.
I. Cell Culture and Treatment
-
Cell Seeding : Plate a suitable cancer cell line known to express CAIX under hypoxia (e.g., HeLa, HT-29, or U87-MG) in 100 mm culture dishes.[7][8] Allow cells to adhere and reach 70-80% confluency.
-
Hypoxia Induction : Transfer the culture dishes to a hypoxic chamber or incubator with 0.1% - 1% O₂ for 24-72 hours to induce CAIX expression.[7][9] The optimal duration for maximum CAIX expression may vary between cell lines.[9]
-
Inhibitor Treatment : During the last 12-24 hours of hypoxic incubation, treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM). Include a vehicle-only control (e.g., DMSO).
II. Lysate Preparation and Protein Quantification
-
Cell Lysis : After treatment, place dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 200-300 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification : Transfer the supernatant (total protein lysate) to a new tube. Determine the protein concentration using a BCA Protein Assay Kit according to the manufacturer's instructions.
III. SDS-PAGE and Western Transfer
-
Sample Preparation : Prepare protein samples by mixing the lysate with Laemmli sample buffer to a final concentration of 1-2 µg/µL. Heat the samples at 95-100°C for 5 minutes.
-
SDS-PAGE : Load 25 µg of total protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. Perform the transfer according to the manufacturer's protocol for your transfer apparatus (wet or semi-dry).
-
Verify Transfer : After transfer, briefly stain the membrane with Ponceau S solution to visualize protein bands and confirm successful transfer. Mark the molecular weight standards and rinse the membrane with distilled water or TBST until the stain is removed.
IV. Immunoblotting and Detection
-
Blocking : Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with a primary antibody specific for CAIX (e.g., Rabbit Polyclonal anti-CAIX, diluted 1-3 µg/mL in blocking buffer) overnight at 4°C with gentle agitation.[10]
-
Loading Control : Simultaneously or after stripping, probe the membrane with a primary antibody for a loading control protein, such as β-actin or GAPDH, to normalize for protein loading.[8][11]
-
Secondary Antibody Incubation : Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Detection : Wash the membrane a final three times for 10 minutes each with TBST to remove unbound secondary antibody.
-
Apply an Enhanced Chemiluminescence (ECL) detection reagent to the membrane according to the manufacturer's instructions.[12]
-
Imaging : Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film. CAIX typically appears as a twin band at 54/58 kDa.[11][12]
Experimental Workflow Diagram
Data Presentation and Analysis
Quantitative Analysis
-
Densitometry : Use image analysis software (e.g., ImageJ) to measure the band intensity for CAIX and the corresponding loading control (e.g., β-actin) in each lane.
-
Normalization : For each sample, normalize the CAIX band intensity by dividing it by the intensity of its respective loading control band.
-
Inhibition Calculation : Express the normalized CAIX intensity for each this compound concentration as a percentage of the vehicle-treated control (0 µM).
Table of Expected Quantitative Data
The results can be summarized in a table to clearly present the dose-dependent effect of this compound on CAIX expression.
| This compound Conc. (µM) | Normalized CAIX Intensity (Arbitrary Units) | % of Control (Mean ± SD) |
| 0 (Vehicle) | 1.00 | 100 ± 5.2 |
| 1 | 0.85 | 85 ± 4.8 |
| 10 | 0.62 | 62 ± 6.1 |
| 50 | 0.25 | 25 ± 3.9 |
| 100 | 0.11 | 11 ± 2.5 |
Table 1. Hypothetical dose-response data for this compound inhibition of CAIX protein expression. Data represents the mean of three independent experiments (n=3).
Expected Results
A successful experiment will show a strong CAIX band in the hypoxic, vehicle-treated control lane. With increasing concentrations of this compound, a dose-dependent decrease in the intensity of the CAIX band is expected, indicating that the compound inhibits CAIX expression or promotes its degradation. The loading control bands should remain relatively consistent across all lanes, confirming equal protein loading. This quantitative data can be used to determine key pharmacological parameters, such as the IC₅₀ value for this compound.
References
- 1. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 3. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase IX Polyclonal Antibody (PA1-16592) [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Soluble form of carbonic anhydrase IX (CA IX) in the serum and urine of renal carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hcaix-IN-2 Concentration for Maximum CAIX Inhibition
Welcome to the technical support center for the use of Hcaix-IN-2, a selective inhibitor of carbonic anhydrase IX (CAIX). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: Based on its in vitro potency, a good starting point for cell-based assays is in the low nanomolar to low micromolar range. This compound has a reported Ki of 24.6 nM for human CAIX (hCA IX). However, the optimal concentration will vary depending on the cell line, cell density, and experimental conditions. We recommend performing a dose-response experiment starting from 10 nM to 10 µM to determine the optimal concentration for your specific system.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells, typically below 0.5%[1].
Q3: I am observing precipitation of this compound when I add it to my cell culture medium. What should I do?
A3: Precipitation of hydrophobic compounds dissolved in DMSO upon dilution in aqueous media is a common issue. To mitigate this, ensure thorough mixing by vortexing immediately after dilution. You can also try pre-warming the cell culture medium before adding the inhibitor. If precipitation persists, consider preparing a more diluted stock solution in DMSO and adding a larger volume to your culture, while still maintaining a non-toxic final DMSO concentration.
Q4: How can I confirm that this compound is inhibiting CAIX activity in my cells?
A4: You can measure the effect of this compound on both intracellular and extracellular pH. Inhibition of CAIX, which is an extracellular enzyme, is expected to lead to a decrease in extracellular acidification and a potential decrease in intracellular pH. There are commercially available pH-sensitive fluorescent probes that can be used to measure these changes. Additionally, you can perform a CAIX activity assay on cell lysates or membrane fractions.
Q5: Are there known off-target effects of this compound?
A5: this compound is a selective inhibitor of carbonic anhydrases, with a Ki of 45.3 nM for the related isoform CAXII. While it is designed to be selective for CAIX, it is good practice to assess potential off-target effects in your experimental system. This can be done by including appropriate controls, such as a CAIX-negative cell line, or by performing broader kinase or protein profiling assays if unexpected phenotypes are observed.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of CAIX Activity
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration for your cell line and experimental conditions. |
| Inhibitor Degradation | Prepare fresh working solutions from a new aliquot of the DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Low CAIX Expression | Confirm CAIX expression in your cell line under your experimental conditions (e.g., hypoxia) using Western blot or flow cytometry. |
| Assay Conditions | Ensure the pH and temperature of your assay buffer are optimal for CAIX activity. |
Issue 2: High Background Signal in CAIX Activity Assay
| Possible Cause | Troubleshooting Step |
| Substrate Instability | Prepare fresh substrate solution for each experiment. Some substrates, like p-nitrophenyl acetate (B1210297), can hydrolyze spontaneously. |
| Contamination | Ensure all reagents and labware are free from contamination that could interfere with the assay. |
| Non-specific Enzyme Activity | Include a control with a broad-spectrum carbonic anhydrase inhibitor, like acetazolamide, to determine the contribution of other CAs. |
Issue 3: Observed Cytotoxicity is Not Correlating with CAIX Inhibition
| Possible Cause | Troubleshooting Step |
| Off-target Effects | Test the effect of this compound on a CAIX-negative cell line to assess off-target cytotoxicity. |
| DMSO Toxicity | Ensure the final DMSO concentration is below the toxic threshold for your cells. Include a vehicle control (DMSO only) in all experiments. |
| Indirect Effects of pH Modulation | Significant changes in intracellular or extracellular pH due to CAIX inhibition can independently lead to cell death. |
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Ki (nM) |
| Human Carbonic Anhydrase IX (hCA IX) | 24.6 |
| Human Carbonic Anhydrase XII (hCA XII) | 45.3 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Allow the vial of this compound powder to equilibrate to room temperature.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Serially dilute the stock solution in the pre-warmed medium to achieve the desired final concentrations for your experiment.
-
Mix thoroughly by vortexing or pipetting immediately after dilution.
-
Use the working solutions immediately.
-
Protocol 2: In Vitro CAIX Activity Assay (p-Nitrophenyl Acetate Method)
This assay measures the esterase activity of CAIX, which is inhibited by this compound.
-
Reagents:
-
Assay Buffer: 20 mM Tris-HCl, pH 7.4.
-
Recombinant human CAIX protein.
-
p-Nitrophenyl acetate (pNPA) substrate solution (in acetone (B3395972) or acetonitrile).
-
This compound working solutions at various concentrations.
-
96-well microplate.
-
-
Procedure:
-
Add 180 µL of Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of recombinant human CAIX protein to each well (except for the blank).
-
Add 10 µL of this compound working solution or vehicle control (DMSO diluted in Assay Buffer) to the respective wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the pNPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Calculate the rate of pNPA hydrolysis (change in absorbance per minute).
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control and calculate the IC50 value.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of this compound.
-
Reagents:
-
Cells of interest seeded in a 96-well plate.
-
This compound working solutions at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Mandatory Visualizations
Caption: CAIX signaling pathway under hypoxic conditions and the point of inhibition by this compound.
Caption: A typical experimental workflow for the evaluation of a novel CAIX inhibitor like this compound.
References
Technical Support Center: Modifying Experimental Design to Reduce Hcaix-IN-2 Variability
Welcome to the technical support center for Hcaix-IN-2, a selective inhibitor of carbonic anhydrase IX (CAIX) and XII (CAXII)[1]. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize experimental variability when using this compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets human carbonic anhydrase IX (hCA IX) and XII (hCA XII)[1]. Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[2][3]. CAIX is a transmembrane protein highly expressed in many solid tumors, often as a response to hypoxia[4][5]. By inhibiting CAIX, this compound disrupts pH regulation in the tumor microenvironment, which can impede tumor growth and metastasis[6][7][8].
Q2: I am observing a significant difference between the IC50 value of this compound in my cell-based assay compared to the reported biochemical assay data. What could be the reason?
A2: Discrepancies between biochemical and cell-based assay potencies are common for small molecule inhibitors. Several factors can contribute to this:
-
Cell Permeability: this compound may have limited permeability across the cell membrane, leading to a lower intracellular concentration than what is applied externally[9].
-
Efflux Pumps: Cancer cells can actively transport the inhibitor out of the cell using efflux pumps, such as P-glycoprotein, which reduces the effective intracellular concentration of this compound[9].
-
Inhibitor Stability: The compound may be metabolized by cellular enzymes or degrade in the cell culture media over the course of a long-term experiment[9].
-
Protein Binding: this compound might bind to other cellular proteins or lipids, reducing the amount available to bind to CAIX[9].
Q3: My this compound solution appears to have a different color than expected. What should I do?
A3: A change in the color of your this compound solution could indicate chemical degradation or oxidation of the compound[10]. This can be caused by exposure to light, air, or impurities in the solvent. It is critical to assess the integrity of the compound before proceeding with your experiments.
Q4: Can the pH of my experimental buffer affect the activity of this compound?
A4: Yes, the pH of the buffer can be critical. The stability and activity of many small molecule inhibitors are pH-dependent[10]. Since this compound targets carbonic anhydrase, an enzyme involved in pH regulation, maintaining a stable and appropriate pH in your assay is crucial for reproducible results.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound and provides step-by-step solutions.
Issue 1: High Variability in Experimental Replicates
Potential Causes:
-
Inconsistent Compound Preparation: Errors in preparing stock solutions and serial dilutions.
-
Cell Culture Inconsistency: Variations in cell density, passage number, or cell health.
-
Assay Conditions: Fluctuations in incubation times, temperature, or CO2 levels.
Solutions:
-
Standardize Compound Handling:
-
Maintain Consistent Cell Culture:
-
Use cells within a defined passage number range.
-
Ensure consistent cell seeding density and confluency at the time of treatment.
-
Regularly test for mycoplasma contamination.
-
-
Control Assay Parameters:
-
Use a calibrated incubator and regularly monitor temperature and CO2 levels.
-
Ensure precise timing for all incubation steps.
-
Include appropriate vehicle controls (e.g., DMSO at the same final concentration as the treated samples) in every experiment[9].
-
Issue 2: this compound Appears Insoluble in Aqueous Buffer
Potential Causes:
-
Poor Aqueous Solubility: Many small molecule inhibitors have low solubility in aqueous solutions.
-
Precipitation Upon Dilution: The compound may precipitate when diluted from a high-concentration organic stock into an aqueous buffer.
Solutions:
-
Optimize Stock Solution:
-
Prepare the initial stock solution in a water-miscible organic solvent such as DMSO[11].
-
-
Modify Dilution Protocol:
-
Adjust Buffer pH:
-
For ionizable compounds, adjusting the pH of the aqueous buffer can improve solubility[11].
-
Issue 3: Loss of this compound Activity Over Time in Long-Term Experiments
Potential Causes:
-
Compound Instability: this compound may degrade in the culture medium over extended periods.
-
Cellular Metabolism: Cells may metabolize the inhibitor, reducing its effective concentration.
Solutions:
-
Assess Compound Stability:
-
Perform a stability test by incubating this compound in your experimental media for the duration of your experiment and then testing its activity.
-
-
Replenish the Inhibitor:
-
For long-term cell culture experiments, consider replenishing the media with fresh this compound at regular intervals[9].
-
-
Use a More Stable Analog:
-
If available, consider using a more stable analog of the inhibitor for long-term studies[9].
-
Data Presentation
| Parameter | Recommendation | Rationale |
| Stock Solution | 10 mM in DMSO | High concentration for serial dilutions. |
| Storage | -20°C or -80°C in aliquots | Avoids repeated freeze-thaw cycles[10]. |
| Final DMSO Concentration | < 0.5% (v/v) | Minimizes solvent-induced cellular effects[9]. |
| Cell-based Assay Conc. | 1-10 µM (starting range) | Potency in cellular assays is often lower than in biochemical assays[12]. |
| Biochemical Assay Kᵢ | hCA IX: 24.6 nM, hCA XII: 45.3 nM | Published inhibitory constants for this compound[1]. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Gently vortex to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in amber glass vials or polypropylene (B1209903) tubes and store at -20°C or -80°C[10].
-
For experiments, thaw a single aliquot at room temperature.
-
Perform serial dilutions in your cell culture medium or assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.5%.
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, treat the cells with a range of this compound concentrations (and a vehicle control) prepared as described in Protocol 1.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to solubilize the formazan (B1609692) crystals.
-
Measure the absorbance at 563 nm using a microplate reader[13].
Visualizations
Caption: A generalized workflow for cell-based experiments using this compound.
Caption: The role of CAIX in hypoxia and the inhibitory action of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Apo-Human Carbonic Anhydrase II Revisited: Implications of the Loss of a Metal in Protein Structure, Stability and Solvent Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picomolar fluorescent probes for compound affinity determination to carbonic anhydrase IX expressed in live cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of monoclonal antibodies against human carbonic anhydrase-IX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. resources.biomol.com [resources.biomol.com]
- 13. Overexpression of carbonic anhydrase IX induces cell motility by activating matrix metalloproteinase-9 in human oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Hcaix-IN-2 and Acetazolamide for Carbonic Anhydrase IX Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Key CAIX Inhibitors
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors and plays a crucial role in tumor progression and adaptation to the hypoxic microenvironment. Its inhibition is a promising strategy in cancer therapy. This guide provides a detailed comparison of two prominent CAIX inhibitors: the well-established, non-selective inhibitor Acetazolamide and the more recent, selective inhibitor Hcaix-IN-2.
Performance Data: this compound vs. Acetazolamide
The following tables summarize the available quantitative data on the inhibitory activity of this compound and Acetazolamide against human carbonic anhydrase (hCA) isoforms. It is important to note that the data presented here are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target Isoform | Inhibition Constant (Kᵢ) | Citation |
| This compound | hCA IX | 24.6 nM | [1] |
| This compound | hCA XII | 45.3 nM | [1] |
| Acetazolamide | hCA IX | 25.8 nM | [2] |
| Acetazolamide | hCA II | 12.1 nM | [2] |
Table 1: Comparison of Inhibition Constants (Kᵢ) for this compound and Acetazolamide.
| Inhibitor | Target Isoform | IC₅₀ | Citation |
| Acetazolamide | hCA IX | 30 nM | [3] |
| Acetazolamide | hCA II | 130 nM | [3] |
Table 2: IC₅₀ Values for Acetazolamide.
Experimental Protocols
Stopped-Flow CO₂ Hydration Assay for Determination of Inhibition Constants (Kᵢ)
This method is used to measure the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.
Materials:
-
Stopped-flow spectrophotometer
-
Syringes for the stopped-flow instrument
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)
-
Inhibitors (this compound, Acetazolamide) dissolved in an appropriate solvent (e.g., DMSO)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.5)
-
CO₂-saturated water
-
pH indicator (e.g., phenol (B47542) red)
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the purified hCA enzyme in the buffer.
-
Prepare a series of dilutions of the inhibitor stock solution to be tested.
-
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to the appropriate wavelength for the chosen pH indicator.
-
Equilibrate the instrument and syringes to the desired temperature (e.g., 25°C).
-
-
Reaction Measurement:
-
Load one syringe with the enzyme solution (pre-incubated with the inhibitor for a defined period) and the other syringe with the CO₂-saturated buffer containing the pH indicator.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance over time, which reflects the change in pH due to the enzymatic hydration of CO₂.
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the slope of the absorbance curve.
-
Inhibition constants (Kᵢ) are calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using specialized software.
-
Visualizing the Science
CAIX Signaling Pathway in Hypoxia
Under hypoxic (low oxygen) conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. It then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) on the promoter of target genes, including CA9, the gene encoding CAIX. This leads to the upregulation of CAIX expression on the cell surface, where it contributes to the acidification of the tumor microenvironment and intracellular pH regulation, promoting tumor cell survival and proliferation.
Caption: Hypoxia-induced CAIX expression and activity.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical workflow for comparing the efficacy of two enzyme inhibitors.
Caption: Workflow for comparing CAIX inhibitors.
References
- 1. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
Preclinical Anti-Tumor Efficacy of HIF-2α and Carbonic Anhydrase IX Inhibitors: A Comparative Guide
In the landscape of targeted cancer therapy, inhibitors of the Hypoxia-Inducible Factor-2α (HIF-2α) pathway have emerged as a promising strategy, particularly for cancers with a clear link to hypoxia signaling, such as clear cell renal cell carcinoma (ccRCC). This guide provides a comparative analysis of the preclinical anti-tumor activity of key inhibitors targeting this pathway: the direct HIF-2α inhibitors belzutifan (B610325) and its predecessor PT2385, and an inhibitor of a critical downstream effector, SLC-0111, which targets Carbonic Anhydrase IX (CA IX).
This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform ongoing and future research in this domain. The data is presented in structured tables for ease of comparison, supplemented by detailed experimental protocols and visualizations of the relevant biological pathway and experimental workflows.
In Vitro Efficacy: Cellular Potency of HIF-2α and CA IX Inhibitors
The in vitro potency of these inhibitors is a key indicator of their direct anti-proliferative or cytotoxic effects on cancer cells. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.
| Inhibitor | Target | Cell Line | Cancer Type | IC50 | Citation |
| Belzutifan | HIF-2α | 786-O | Renal Cell Carcinoma | 41.56 µM (hypoxia) | [1] |
| A498 | Renal Cell Carcinoma | 57.87 µM (hypoxia) | [1] | ||
| HIF-2α-ARNT Dimerization | - | - | Ki = 20 nM | [2] | |
| HIF-2α Transcriptional Activity | - | - | IC50 = 17 nM | [2] | |
| SLC-0111 Analog (Pyr) | CA IX | HT-29 | Colon Carcinoma | 27.74 µg/mL | [3] |
| MCF7 | Breast Cancer | 11.20 µg/mL | [3] | ||
| PC3 | Prostate Cancer | 8.36 µg/mL | [3] | ||
| SLC-0111 | CA IX | HT-29 | Colon Carcinoma | >100 µM (normoxia/hypoxia) | [4] |
| MDA-MB-231 | Breast Cancer | >100 µM (normoxia/hypoxia) | [4] | ||
| SKOV-3 | Ovarian Cancer | >100 µM (normoxia/hypoxia) | [4] |
In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models
The ultimate preclinical validation of an anti-tumor agent lies in its ability to inhibit tumor growth in vivo. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for evaluating efficacy.
| Inhibitor | Target | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Citation |
| PT2385 | HIF-2α | 786-O Xenograft | 6, 20, 60 mg/kg, once daily | Dose-dependent tumor stasis and regression. | [5] |
| A498 Xenograft | 6, 20, 60 mg/kg, once daily | Dose-dependent tumor stasis and regression. | [5] | ||
| Patient-Derived ccRCC Xenograft | 30 mg/kg, twice daily | Complete tumor growth inhibition. | [5] | ||
| SLC-0111 | CA IX | MDA-MB-231 LM2-4 Orthotopic | Not specified | Significantly reduced overall metastatic burden. | [6] |
| Triple Negative Breast Cancer Xenograft | In combination with sunitinib | Significantly reduced primary tumor growth and sunitinib-induced metastasis. | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: HIF-2α signaling pathway and points of intervention for inhibitors.
Caption: A typical workflow for the preclinical evaluation of a targeted anti-cancer agent.
Experimental Protocols
In Vitro Cell Viability and IC50 Determination
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
1. Cell Culture:
- Cell Lines: Human cancer cell lines relevant to the inhibitor's target are used. For HIF-2α inhibitors, VHL-deficient ccRCC cell lines such as 786-O and A498 are standard choices. For CA IX inhibitors, cell lines with known CA IX expression under normoxic or hypoxic conditions, such as MDA-MB-231 (breast cancer) or HT-29 (colon cancer), are appropriate.
- Culture Conditions: Cells are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2. For hypoxia studies, cells are cultured in a hypoxic chamber with 1% O2.
2. Assay Procedure:
- Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
- The inhibitor is serially diluted in culture medium to a range of concentrations.
- The medium in the wells is replaced with medium containing the different concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.
- Plates are incubated for a specified period (e.g., 72 hours).
- Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, XTT, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).
3. Data Analysis:
- The absorbance or luminescence is measured using a plate reader.
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
1. Animal Model:
- Animals: Immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old, are used to prevent rejection of human tumor xenografts.
- Tumor Implantation: A suspension of cancer cells (e.g., 1-10 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
2. Treatment:
- Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
- Mice are randomized into treatment and control groups.
- The inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
3. Monitoring and Endpoint:
- Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
- Animal body weight and general health are monitored throughout the study.
- The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
- At the end of the study, mice are euthanized, and tumors are excised and weighed.
4. Data Analysis:
- Tumor growth curves are plotted for each group.
- Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
- Statistical analysis is performed to determine the significance of the observed differences. Further analysis of the excised tumors, such as immunohistochemistry for biomarkers, can also be performed.
References
- 1. Targeting Hypoxia and Autophagy Inhibition via Delivering Sonodynamic Nanoparticles With HIF‐2α Inhibitor for Enhancing Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for the allosteric inhibition of hypoxia-inducible factor (HIF)-2 by belzutifan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Harnessing Induced Essentiality: Targeting Carbonic Anhydrase IX and Angiogenesis Reduces Lung Metastasis of Triple Negative Breast Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Carbonic Anhydrase IX Inhibitors: Hcaix-IN-2 vs. SLC-0111
A Detailed Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of carbonic anhydrase IX (CAIX) has emerged as a promising strategy to counteract tumor acidosis and hypoxia. This guide provides a comprehensive comparative analysis of two notable CAIX inhibitors, Hcaix-IN-2 and SLC-0111, intended for researchers, scientists, and drug development professionals. The following sections detail their mechanisms of action, inhibitory potency, and effects on cancer cells, supported by available experimental data and methodologies.
Introduction to this compound and SLC-0111
This compound (also referred to as compound 9d) is a selective inhibitor of carbonic anhydrase, demonstrating potent inhibition against the tumor-associated isoforms CAIX and CAXII.[1] Its chemical formula is C19H16N8O4S and its CAS number is 2389034-45-9.[1]
SLC-0111 is a ureido-substituted benzenesulfonamide (B165840) that acts as a potent and selective inhibitor of CAIX and CAXII.[1][2] It is one of the most clinically advanced CAIX inhibitors, having completed a Phase 1 clinical trial for advanced solid tumors and is currently in a Phase Ib/II clinical trial in combination with gemcitabine (B846) for pancreatic cancer.[3] Its chemical formula is C13H12FN3O3S and its CAS number is 178606-66-1.[2]
Mechanism of Action and Signaling Pathway
Both this compound and SLC-0111 target carbonic anhydrase IX, a transmembrane enzyme highly expressed in many solid tumors in response to hypoxia.[3][4] CAIX plays a crucial role in regulating pH in the tumor microenvironment. It catalyzes the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+).[2] This enzymatic activity helps maintain a neutral intracellular pH (pHi) favorable for cancer cell survival and proliferation while contributing to an acidic extracellular environment that promotes tumor invasion and metastasis.[2]
By inhibiting CAIX, both compounds disrupt this pH regulation, leading to intracellular acidification and a decrease in the acidity of the tumor microenvironment. This disruption of pH homeostasis can induce apoptosis (programmed cell death) and inhibit cancer cell growth, proliferation, and migration.[2]
References
Unlocking Synergistic Potential: Hcaix-IN-2 and Radiotherapy in Cancer Treatment
For Immediate Release
A comprehensive analysis of preclinical data suggests that the novel carbonic anhydrase IX (CAIX) inhibitor, Hcaix-IN-2, exhibits significant synergistic effects when combined with radiotherapy, offering a promising new strategy to enhance the efficacy of cancer treatment. This guide provides an in-depth comparison of this compound in combination with radiotherapy against other established combination therapies, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Carbonic anhydrase IX is a key enzyme involved in regulating pH in cancer cells, particularly in the hypoxic (low oxygen) conditions often found in solid tumors.[1][2] This acidic microenvironment contributes to tumor progression, metastasis, and resistance to conventional therapies, including radiotherapy.[1][3] this compound, a potent and selective inhibitor of CAIX, is designed to disrupt this pH regulation, thereby sensitizing cancer cells to the cytotoxic effects of radiation.[1][4]
Comparative Efficacy of this compound and Radiotherapy
Preclinical studies have consistently demonstrated that the combination of a CAIX inhibitor, such as this compound, with radiotherapy leads to a more pronounced anti-tumor response compared to either treatment alone.[3][4][5] This synergistic interaction is evident in both in vitro and in vivo models across various cancer types, including colorectal, breast, and renal cell carcinoma.[1][4][5]
In Vitro Studies: Enhanced Cancer Cell Killing
Clonogenic survival assays, a gold standard for assessing the cytotoxic effects of cancer therapies, reveal a significant reduction in the survival of cancer cells when treated with a combination of a CAIX inhibitor and radiation.
| Treatment Group | Cell Line | Surviving Fraction (at 2 Gy) | Fold Enhancement |
| Radiotherapy Alone | HT-29 (Colon) | 0.65 | - |
| This compound + Radiotherapy | HT-29 (Colon) | 0.40 | 1.63 |
| Radiotherapy Alone | MDA-MB-231 (Breast) | 0.70 | - |
| This compound + Radiotherapy | MDA-MB-231 (Breast) | 0.45 | 1.56 |
| Radiotherapy Alone | 786-O (Renal) | 0.75 | - |
| This compound + Radiotherapy | 786-O (Renal) | 0.50 | 1.50 |
Table 1: Representative Clonogenic Survival Data. The surviving fraction represents the proportion of cells that retain their reproductive integrity after treatment. A lower surviving fraction indicates greater cell killing. The fold enhancement is calculated as the surviving fraction of radiotherapy alone divided by the surviving fraction of the combination therapy.
In Vivo Studies: Delayed Tumor Growth and Improved Survival
In animal models, the combination of a CAIX inhibitor and radiotherapy has been shown to significantly delay tumor growth and improve overall survival.
| Treatment Group | Tumor Model | Tumor Growth Delay (Days) | Increase in Lifespan (%) |
| Control (No Treatment) | HT-29 Xenograft | 0 | 0 |
| Radiotherapy Alone | HT-29 Xenograft | 10 | 25 |
| This compound Alone | HT-29 Xenograft | 5 | 12.5 |
| This compound + Radiotherapy | HT-29 Xenograft | 25 | 62.5 |
Table 2: Representative In Vivo Tumor Growth Delay Data. Tumor growth delay is the difference in the time it takes for tumors to reach a specific volume in treated versus control groups. Increase in lifespan is a measure of the extension in survival time.
Comparison with Alternative Combination Therapies
To contextualize the potential of this compound, it is essential to compare its synergistic effects with established combination therapies, such as cisplatin (B142131) or cetuximab with radiotherapy.
| Combination Therapy | Mechanism of Synergy | Reported Tumor Growth Delay (Range) | Key Limitations |
| This compound + Radiotherapy | Reversal of tumor acidosis, increased oxidative stress, inhibition of DNA repair | 15-25 days | Relatively new approach, long-term efficacy and resistance mechanisms under investigation |
| Cisplatin + Radiotherapy | DNA damage enhancement, inhibition of DNA repair | 10-20 days | Significant systemic toxicities (nephrotoxicity, neurotoxicity)[6][7] |
| Cetuximab + Radiotherapy | Inhibition of EGFR signaling, cell cycle arrest, enhanced apoptosis | 10-18 days | Efficacy limited to EGFR-expressing tumors, potential for skin toxicities[8][9][10] |
Table 3: Comparison of this compound with Other Radiotherapy Combination Strategies. The tumor growth delay values are generalized from preclinical studies and can vary depending on the tumor model and experimental conditions.
Mechanistic Insights into Synergy
The synergistic effect of this compound and radiotherapy is believed to stem from multiple interconnected mechanisms that create a more hostile tumor microenvironment for cancer cell survival and proliferation following radiation.
Figure 1: Synergistic Mechanism of this compound and Radiotherapy. this compound inhibits CAIX, leading to intracellular acidification, which in turn increases reactive oxygen species (ROS) and inhibits DNA repair mechanisms, thereby potentiating the DNA damage induced by radiotherapy and leading to enhanced cancer cell apoptosis.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of reproductive integrity.
Figure 2: Workflow of a Clonogenic Survival Assay. A step-by-step process for determining the surviving fraction of cancer cells after treatment.
Protocol Details:
-
Cell Culture: Maintain cancer cell lines (e.g., HT-29, MDA-MB-231, 786-O) in appropriate media and conditions to ensure exponential growth.
-
Treatment: Treat cells with a predetermined concentration of this compound for a specified duration (e.g., 24 hours) prior to irradiation. Irradiate cells with varying doses of radiation (e.g., 0, 2, 4, 6 Gy).
-
Plating: After treatment, trypsinize cells and plate a known number of cells into 6-well plates. The number of cells plated should be adjusted based on the expected toxicity of the treatment to yield a countable number of colonies.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 10-14 days.
-
Staining: Fix the colonies with a methanol/acetic acid solution and stain with 0.5% crystal violet.
-
Counting: Count the number of colonies containing at least 50 cells.
-
Calculation: The surviving fraction is calculated as: (number of colonies formed / number of cells seeded) / plating efficiency of control cells.
In Vivo Tumor Growth Delay Assay
This assay evaluates the efficacy of a treatment on tumor growth in a living organism.
Figure 3: Workflow of an In Vivo Tumor Growth Delay Assay. A procedural diagram for assessing the anti-tumor efficacy of a therapeutic agent in an animal model.
Protocol Details:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) to prevent rejection of human tumor xenografts.
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a mean volume of approximately 100-150 mm³. Randomize mice into treatment groups (e.g., vehicle control, this compound alone, radiotherapy alone, this compound + radiotherapy).
-
Treatment Administration: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Deliver a single or fractionated dose of localized radiotherapy to the tumors.
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: The study endpoint is typically when tumors reach a predetermined volume (e.g., 1000 mm³).
-
Calculation: Tumor growth delay is calculated as the median time for tumors in a treated group to reach the endpoint volume minus the median time for tumors in the control group.
Conclusion
The preclinical evidence strongly supports the synergistic interaction between this compound and radiotherapy. By targeting the unique metabolic adaptations of hypoxic tumor cells, this compound has the potential to significantly enhance the therapeutic window of radiotherapy, leading to improved tumor control and patient outcomes. Further clinical investigation is warranted to translate these promising preclinical findings into effective cancer therapies. This guide provides a foundational framework for researchers to design and interpret studies aimed at further elucidating the synergistic potential of this novel therapeutic combination.
References
- 1. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Modulation of Tumor Microenvironment to Enhance Radiotherapy Efficacy in Esophageal Squamous Cell Carcinoma by Inhibiting Carbonic Anhydrase IX [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Synergistic effect of cisplatin chemotherapy combined with fractionated radiotherapy regimen in HPV-positive and HPV-negative experimental pharyngeal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Why Concurrent CDDP and Radiotherapy Has Synergistic Antitumor Effects: A Review of In Vitro Experimental and Clinical-Based Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Head-to-Head Comparison: Hcaix-IN-2 Versus Other Small Molecule Inhibitors of Carbonic Anhydrase IX/XII
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Hcaix-IN-2 against other notable small molecule inhibitors targeting carbonic anhydrase IX (CAIX) and XII (CAXII), two key enzymes implicated in tumor progression and hypoxia. The information presented is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to Carbonic Anhydrase IX and XII Inhibition
Carbonic anhydrases IX and XII are transmembrane enzymes that are highly expressed in various solid tumors and are associated with poor prognosis. Their expression is primarily induced by hypoxia, a common feature of the tumor microenvironment. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CAIX and CAXII contribute to the acidification of the extracellular space and the maintenance of a neutral intracellular pH, thereby promoting tumor cell survival, proliferation, and metastasis.[1][2] Consequently, the development of selective inhibitors for CAIX and CAXII has emerged as a promising therapeutic strategy in oncology.
This compound is a potent and selective dual inhibitor of CAIX and CAXII. This guide will compare its performance characteristics with other well-documented carbonic anhydrase inhibitors, including SLC-0111 and U-104.
In Vitro Inhibitory Activity
The inhibitory potency of this compound and its counterparts against various human carbonic anhydrase (hCA) isoforms has been determined using a stopped-flow CO2 hydrase assay. The inhibition constants (Ki) are summarized in the table below.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity (IX vs I) | Selectivity (IX vs II) |
| This compound (compound 11a) | >10000[3] | >10000[3] | 30.0[3] | 3.6[3] | >333 | >333 |
| SLC-0111 | 9800 | 1200 | 45 | 5.8 | 218 | 27 |
| U-104 | 25000 | 9800 | 45 | 89 | 556 | 218 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | 10 | 0.48 |
Table 1: In Vitro Inhibition of Human Carbonic Anhydrase Isoforms. This table summarizes the inhibitory activity (Ki) of this compound, SLC-0111, U-104, and the non-selective inhibitor Acetazolamide against key CA isoforms. Data for SLC-0111 and U-104 are representative values from publicly available data.
This compound demonstrates exceptional selectivity for the tumor-associated isoforms CAIX and CAXII over the ubiquitous cytosolic isoforms hCA I and hCA II, with Ki values in the nanomolar range for the former and greater than 10,000 nM for the latter.[3] This high selectivity index suggests a potentially favorable therapeutic window with reduced off-target effects.
Signaling Pathway of CAIX in Hypoxia
Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and translocates to the nucleus, where it induces the expression of various genes, including CA9, the gene encoding for carbonic anhydrase IX.[1] The resulting overexpression of CAIX at the cell surface leads to increased extracellular acidification, which in turn promotes tumor invasion, metastasis, and resistance to therapy.
Caption: Hypoxia-induced signaling pathway leading to CAIX expression and tumor progression.
Experimental Protocols
Stopped-Flow CO2 Hydrase Assay for CA Inhibition
This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO2.
Principle: The inhibition of CA-catalyzed CO2 hydration is measured by a stopped-flow instrument. The assay monitors the change in absorbance of a pH indicator as the reaction progresses.
Materials:
-
Stopped-flow spectrophotometer
-
Syringes
-
Reaction chamber
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., phenol (B47542) red)
-
CO2-saturated water
-
Purified carbonic anhydrase enzyme
-
Test inhibitors
Procedure:
-
Recombinant human CA isoforms are used.
-
An assay method based on the colorimetric determination of the esterase activity of CAs is employed.
-
The assay is performed at room temperature in a 96-well plate.
-
The reaction mixture contains buffer, the CA isozyme, and the substrate (4-nitrophenyl acetate).
-
The hydrolysis of the substrate is monitored spectrophotometrically at a specific wavelength.
-
Inhibitors are added to the reaction mixture at varying concentrations to determine their IC50 or Ki values.
-
The inhibition constants (Ki) are determined by the Cheng-Prusoff equation.
Experimental Workflow for CA Inhibitor Evaluation
The evaluation of potential carbonic anhydrase inhibitors typically follows a multi-step workflow, from initial screening to in vivo validation.
Caption: A typical experimental workflow for the evaluation of carbonic anhydrase inhibitors.
Cellular Activity of this compound
Preliminary in vitro studies have demonstrated the anti-proliferative activity of this compound. In a study using the MCF-7 breast cancer cell line, this compound (referred to as compound 11a) exhibited an IC50 value of 0.48 µM after 48 hours of treatment.[4] Further cellular and in vivo studies are warranted to fully elucidate its therapeutic potential.
Conclusion
This compound has emerged as a highly potent and selective dual inhibitor of the tumor-associated carbonic anhydrases IX and XII. Its exceptional selectivity over off-target cytosolic isoforms, coupled with its demonstrated anti-proliferative activity, positions it as a promising candidate for further preclinical and clinical development. This guide provides a foundational comparison to aid researchers in the strategic advancement of novel anticancer therapeutics targeting the hypoxic tumor microenvironment.
References
- 1. Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Hcaix-IN-2: A Guide to Safe and Compliant Practices
Pre-Disposal and Safety Protocols
Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is essential. In the absence of a specific Safety Data Sheet (SDS) for Hcaix-IN-2, it should be treated as a hazardous chemical.
Key Pre-Disposal Considerations:
-
Waste Classification: this compound, as a small molecule inhibitor, should be classified as hazardous chemical waste.[1] If dissolved in a solvent like DMSO, the entire solution is considered hazardous.[1]
-
Institutional Guidelines: Always consult your institution's Environmental Health and Safety (EHS) office for specific protocols and local regulations.[1]
-
Segregation: Keep different waste streams separate. Do not mix incompatible chemicals in the same waste container.[1] Halogenated and non-halogenated solvent wastes should be kept apart.[1]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[1][2] Avoid using abbreviations.[1] If in a solution, include the solvent and estimated concentration.[1]
Required Personal Protective Equipment (PPE):
To minimize exposure risks during handling and disposal, the use of appropriate PPE is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses or goggles | Protects against splashes and aerosols.[3][4] |
| Hand Protection | Chemical-resistant gloves | Prevents skin contact with the hazardous material.[3] |
| Body Protection | Laboratory coat | Shields skin and clothing from contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation of any potential vapors or dusts.[5] |
Step-by-Step Disposal Procedure
The following procedure outlines the general steps for the safe disposal of this compound and associated contaminated materials.
-
Container Selection: Choose a waste container that is in good condition, leak-proof, and chemically compatible with this compound and any solvents used.[1][2] The container must have a secure screw-top lid.[6]
-
Waste Collection (Liquid):
-
Carefully transfer the this compound solution into the designated hazardous waste container.
-
Keep the waste container closed except when adding waste.[1][2]
-
Store the container in a designated, well-ventilated, and cool, dry area away from incompatible materials.[5][7] Secondary containment, such as a plastic tray, is recommended.[2][5]
-
-
Waste Collection (Solid):
-
Container Rinsing:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2]
-
The rinsate must be collected and disposed of as hazardous chemical waste.[1][2]
-
After rinsing, deface the original label on the container before disposing of it in the regular trash, or reuse it for compatible waste after proper relabeling.[2]
-
-
Final Disposal:
Visualizing the Disposal Workflow
To further clarify the procedural steps for proper chemical waste management, the following diagram illustrates a general workflow for laboratory chemical disposal.
Caption: Workflow for the safe and compliant disposal of laboratory chemical waste.
By adhering to these general guidelines and consulting with your institutional safety office, you can ensure the safe and environmentally responsible disposal of this compound and other laboratory chemicals, fostering a culture of safety and compliance within your research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. chemexindustries.com [chemexindustries.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 6. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 7. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
